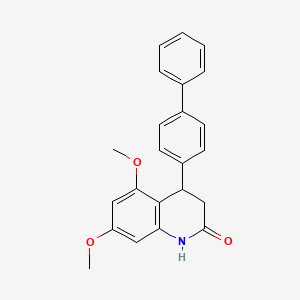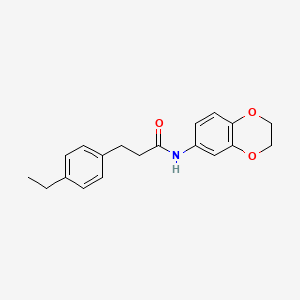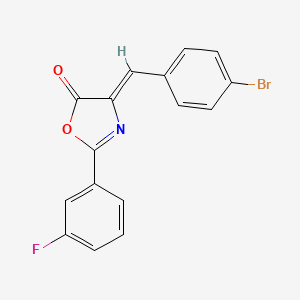![molecular formula C14H8BrClF3N3 B4672071 3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4672071.png)
3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
説明
3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BCTP and is synthesized through a multi-step process.
作用機序
BCTP acts as a selective antagonist for mGluR5 by binding to its allosteric site. This binding inhibits the activity of mGluR5 by preventing the binding of its endogenous ligands such as glutamate. This inhibition of mGluR5 activity results in a reduction of synaptic plasticity and neuronal excitability, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BCTP has been shown to have various biochemical and physiological effects. Its selective inhibition of mGluR5 activity has been shown to reduce anxiety-like behavior in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BCTP has also been studied for its potential anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory disorders.
実験室実験の利点と制限
One of the significant advantages of BCTP is its selectivity for mGluR5, making it a useful tool for studying the role of mGluR5 in various physiological and pathological conditions. However, one of the limitations of BCTP is its low solubility in water, making it challenging to administer in in vivo experiments. Additionally, the synthesis of BCTP is a multi-step process, which can be time-consuming and costly.
将来の方向性
There are various future directions for the research on BCTP. One of the significant areas of research is its potential therapeutic applications in various neurological and inflammatory disorders. Additionally, the development of more efficient synthesis methods for BCTP could lead to its widespread use in various research fields. Finally, the development of more selective and potent mGluR5 antagonists could lead to the development of more effective therapeutic agents for various disorders.
Conclusion:
In conclusion, BCTP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selective inhibition of mGluR5 activity makes it a potential therapeutic agent for various neurological and inflammatory disorders. However, its low solubility in water and multi-step synthesis process are some of the limitations of its use. Further research on BCTP could lead to the development of more effective therapeutic agents and a better understanding of the role of mGluR5 in various physiological and pathological conditions.
科学的研究の応用
BCTP has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. BCTP has been shown to selectively bind to mGluR5 and inhibit its activity, making it a potential therapeutic agent for various neurological disorders such as anxiety, depression, and schizophrenia.
特性
IUPAC Name |
3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3N3/c1-7-12(15)13-20-10(8-2-4-9(16)5-3-8)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCGGJFDGRXQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4671988.png)
![2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4671999.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4672005.png)



![3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4672025.png)
![N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4672039.png)
![2-{2-[(6-iodo-4-quinazolinyl)amino]ethoxy}ethanol](/img/structure/B4672040.png)
![N-[3-(dimethylamino)propyl]-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4672043.png)


![4-[4-ethyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4672056.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4672070.png)